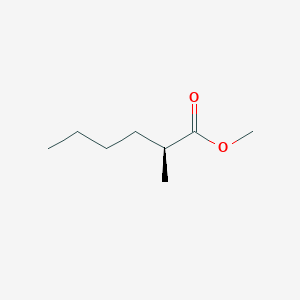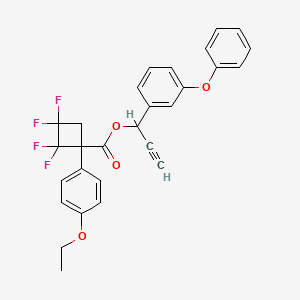
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutane ring, multiple fluorine atoms, and phenyl groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the ethoxyphenyl and phenoxyphenyl groups. Common synthetic routes may include:
Cyclobutane Ring Formation: This can be achieved through involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination reactions using reagents like (NFSI) under controlled conditions.
Attachment of Phenyl Groups: This can be done through reactions using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as (NaBH4) to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like (NBS) for introducing bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Structures: Affecting the integrity of cellular membranes or other structures, leading to cell death or altered function.
相似化合物的比较
Similar Compounds
- Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester
- Cyclobutanecarboxylic acid, 1-(4-methoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester
Uniqueness
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester is unique due to the presence of the ethoxy group, which may confer distinct chemical and biological properties compared to its analogs
属性
CAS 编号 |
76660-88-3 |
|---|---|
分子式 |
C28H22F4O4 |
分子量 |
498.5 g/mol |
IUPAC 名称 |
1-(3-phenoxyphenyl)prop-2-ynyl 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C28H22F4O4/c1-3-24(19-9-8-12-23(17-19)35-22-10-6-5-7-11-22)36-25(33)26(18-27(29,30)28(26,31)32)20-13-15-21(16-14-20)34-4-2/h1,5-17,24H,4,18H2,2H3 |
InChI 键 |
MGDSMTFZXQZVIK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2(CC(C2(F)F)(F)F)C(=O)OC(C#C)C3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
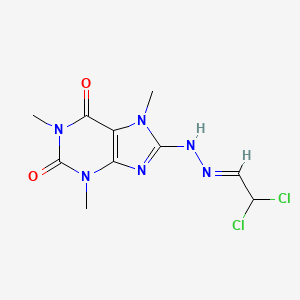
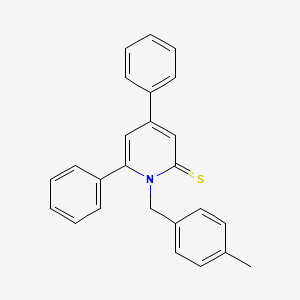
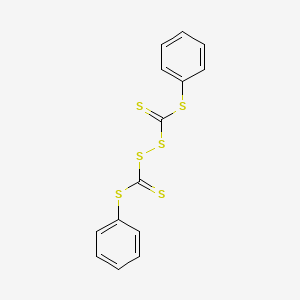
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
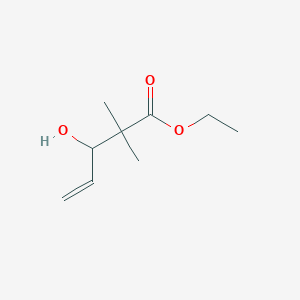
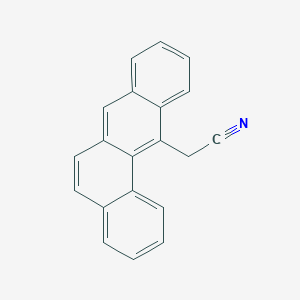
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)
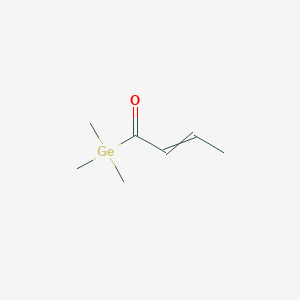

![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
